3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride
Description
3-[(Pyridin-4-ylmethylamino)methyl]phenol hydrochloride is a synthetic phenolic derivative featuring a pyridin-4-ylmethylamino moiety attached to the 3-position of the phenol ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Structurally, the compound combines a phenol group (providing hydrogen-bonding capacity) with a pyridine ring (contributing basicity and aromatic interactions).
Properties
IUPAC Name |
3-[(pyridin-4-ylmethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-13-3-1-2-12(8-13)10-15-9-11-4-6-14-7-5-11;/h1-8,15-16H,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGMRPBTGMDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-4-methylamine under specific conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Effects
Research indicates that compounds similar to 3-[(Pyridin-4-ylmethylamino)methyl]phenol; hydrochloride exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. These compounds can modulate neuroinflammatory responses and inhibit pathways associated with neuronal death. For instance, studies have shown that derivatives targeting the sigma-1 receptor can reduce dopaminergic neurodegeneration by modulating inflammatory pathways and protecting against oxidative stress .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has shown promise in preclinical studies where it inhibited tumor growth and induced apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways that control cell proliferation and survival .
Biochemical Research Applications
Biochemical Tools
3-[(Pyridin-4-ylmethylamino)methyl]phenol; hydrochloride serves as a valuable biochemical tool for studying enzyme activity and protein interactions. Its structural features allow it to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This makes it useful in drug development and screening processes .
Metabolic Studies
The compound can be utilized in metabolic studies, particularly those involving isotopically labeled derivatives. Such studies help elucidate metabolic pathways and the kinetics of biochemical reactions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3-[(Pyridin-4-ylmethylamino)methyl]phenol; hydrochloride is crucial for optimizing its pharmacological properties. Variations in its chemical structure can significantly influence its biological activity, potency, and selectivity towards target receptors or enzymes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the pyridin-4-ylmethylamino group. Key analogues include:
a) 3-((Aminooxy)methyl)phenol Hydrochloride (Compound 20)
- Structure: Features an aminooxy (-ONH2) group instead of the pyridinylmethylamino substituent.
b) {3-Methoxy-4-[(Pyridin-3-yl)methoxy]phenyl}methanamine Hydrochloride
- Structure : Contains a pyridin-3-ylmethoxy group at the 4-position and a methanamine group at the 3-position.
- Properties : The methoxy group enhances lipophilicity, while the pyridine ring orientation (3- vs. 4-position) may influence binding affinity in receptor interactions .
c) 4-(3-Methoxyphenyl)piperidine Hydrochloride
- Structure: Replaces the phenol core with a piperidine ring and a 3-methoxyphenyl substituent.
Physicochemical Properties
Data for select compounds are summarized below:
*Calculated based on formula. †Estimated from analogues. ‡Inferred from similar pyridine-phenol hybrids.
Key Observations:
- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogues (e.g., neutral pyridine derivatives).
- Thermal Stability : Higher melting points (e.g., 288–292°C for Q12 ) correlate with extended aromatic systems and hydrogen-bonding networks.
- Spectral Signatures : Pyridine rings in the target compound contribute to distinct ¹H NMR signals (δ 7.2–8.5 ppm) and IR C=N stretches (~1600 cm⁻¹).
Biological Activity
3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a condensation reaction between 3-hydroxybenzaldehyde and pyridine-4-methylamine, followed by reduction to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Chemical Structure
The compound features a phenolic group and a pyridine moiety, which are crucial for its biological activity. The phenolic hydroxyl group can engage in hydrogen bonding, while the pyridine ring can participate in π-π interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
These interactions lead to various biological effects, including cytotoxicity towards cancer cells and inhibition of microbial growth .
Case Studies
Research Applications
The compound is not only valuable in medicinal chemistry but also serves as a building block for synthesizing other biologically active compounds. Its unique structure allows for further modifications to enhance efficacy against specific targets .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride?
The compound can be synthesized via a Mannich reaction , which involves the condensation of formaldehyde, a primary or secondary amine (e.g., pyridin-4-ylmethylamine), and a phenolic substrate. Key steps include:
- Reagent selection : Use paraformaldehyde as the carbonyl source and pyridin-4-ylmethylamine hydrochloride as the amine component.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Acid catalysis : HCl is often used to protonate the amine, facilitating nucleophilic attack on the carbonyl intermediate .
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) is critical to isolate the hydrochloride salt.
Q. How can the purity and structural integrity of this compound be validated?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization).
- NMR spectroscopy : Confirm the presence of the phenolic -OH (δ 9.8–10.2 ppm), pyridyl protons (δ 8.4–8.6 ppm), and methylene bridges (δ 3.8–4.2 ppm) .
- Mass spectrometry (ESI-MS) : Look for the molecular ion peak at m/z corresponding to [M+H]+ (calculated for C₁₄H₁₆ClN₂O: 278.09).
Q. What are the recommended storage conditions to ensure stability?
Store the compound in a desiccator at −20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Avoid exposure to light, as phenolic groups are prone to photooxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% residual water) to ensure consistent stock solutions.
- Assay interference : The phenolic -OH group may chelate metal ions in enzymatic buffers; include control experiments with metal chelators (e.g., EDTA) .
- Salt form variability : Compare hydrochloride vs. free-base forms, as protonation states affect receptor binding .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use software like AutoDock Vina to model interactions with target receptors (e.g., α-adrenergic or histamine receptors). Focus on the pyridyl nitrogen and phenolic oxygen as key pharmacophores .
- QM/MM calculations : Evaluate the electronic effects of substituents on the phenol ring (e.g., electron-withdrawing groups may enhance hydrogen-bonding capacity) .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the phenolic -OH with a methoxy group or fluorine to reduce Phase II glucuronidation while retaining hydrogen-bonding potential .
- Methylene bridge modification : Replace the -CH₂NH- linker with a sulfonamide (-SO₂NH-) to enhance resistance to enzymatic cleavage .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. Monitor transitions at m/z 278 → 154 (phenolic fragment) and 278 → 121 (pyridyl fragment) .
- Folin-Ciocalteu assay : Quantify free phenolic groups via UV-Vis at 765 nm (calibrate with gallic acid standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
